4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole
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Overview
Description
4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole is a complex organic compound that combines several unique structural motifs
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as rorγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
Similar compounds have been shown to bind allosterically at the interface between protein subunits , destabilizing the protein complex and inhibiting its function .
Pharmacokinetics
The molecular weight of a similar compound, 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol, is 1501380 , which may influence its absorption, distribution, metabolism, and excretion.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole often begins with the preparation of 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine, which is then functionalized to introduce the azetidine ring and thiazole moiety. The process typically involves multi-step organic reactions including nucleophilic substitutions, cyclizations, and oxidations.
Industrial Production Methods: : The industrial production of this compound would likely be carried out using a stepwise approach, optimizing reaction conditions such as temperature, solvent choice, and catalysts to maximize yield and purity. Advanced techniques like continuous flow synthesis might also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: : 4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole can undergo a variety of chemical reactions due to its diverse functional groups. These include:
Oxidation: : It can be oxidized to form sulfoxides or sulfones.
Reduction: : Hydrogenation can reduce the azetidine or thiazole rings.
Substitution: : Nucleophilic or electrophilic substitution can occur on the triazole or thiazole rings.
Common Reagents and Conditions
Oxidizing agents like m-Chloroperoxybenzoic acid (m-CPBA)
Reducing agents such as sodium borohydride (NaBH4)
Substitution reactions using reagents like sodium hydride (NaH) or alkyl halides
Major Products Formed: : The products depend on the specific reactions undertaken, but they can include substituted triazolopyrimidines, modified thiazoles, and various heterocyclic derivatives.
Scientific Research Applications
4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole has promising applications in several domains:
Chemistry: : Used as a building block for the synthesis of more complex molecules, especially in heterocyclic chemistry.
Biology: : Investigated for its potential as a bioactive molecule, including its use in enzyme inhibition and as a molecular probe.
Medicine: : Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways in diseases such as cancer and infectious diseases.
Industry: : Employed in the development of new materials with unique properties, such as polymers and advanced coatings.
Comparison with Similar Compounds
4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole stands out due to its unique combination of structural features and reactivity. Similar compounds include:
[1,2,4]Triazolo[1,5-a]pyrimidine derivatives: : These compounds share the core triazolopyrimidine structure but lack the azetidine and thiazole functionalities.
Azetidine derivatives: : Compounds featuring the azetidine ring but not the triazolopyrimidine or thiazole groups.
Thiazole derivatives: : Molecules with the thiazole ring but without the other functional groups present in this compound.
This multi-functional nature makes this compound particularly versatile and valuable in various scientific and industrial applications.
Properties
IUPAC Name |
[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]-(1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2S/c1-8-2-11(19-13(17-8)14-6-16-19)21-9-3-18(4-9)12(20)10-5-22-7-15-10/h2,5-7,9H,3-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVBAHDFZYWMFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=CSC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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